Ethyl (5-methylisoxazol-3-yl)carbamate

Lipophilicity Druglikeness Physicochemical Properties

Ethyl (5-methylisoxazol-3-yl)carbamate (CAS 92087-97-3) is a small molecule heterocyclic building block characterized by a 5-methylisoxazole core linked to an ethyl carbamate group, with a molecular formula of C7H10N2O3 and a molecular weight of 170.17 g/mol. It is part of the broader class of 3-isoxazolylcarbamate derivatives, which have been patented for various applications, most notably herbicidal compositions.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 92087-97-3
Cat. No. B1598664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (5-methylisoxazol-3-yl)carbamate
CAS92087-97-3
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NOC(=C1)C
InChIInChI=1S/C7H10N2O3/c1-3-11-7(10)8-6-4-5(2)12-9-6/h4H,3H2,1-2H3,(H,8,9,10)
InChIKeyMLZYZEAETPCEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (5-methylisoxazol-3-yl)carbamate (CAS 92087-97-3): A Procurement Guide to a Versatile Heterocyclic Building Block


Ethyl (5-methylisoxazol-3-yl)carbamate (CAS 92087-97-3) is a small molecule heterocyclic building block characterized by a 5-methylisoxazole core linked to an ethyl carbamate group, with a molecular formula of C7H10N2O3 and a molecular weight of 170.17 g/mol [1]. It is part of the broader class of 3-isoxazolylcarbamate derivatives, which have been patented for various applications, most notably herbicidal compositions [2]. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, with its isoxazole and carbamate functionalities offering multiple points for chemical derivatization [3].

Why Substituting Ethyl (5-methylisoxazol-3-yl)carbamate (CAS 92087-97-3) with Methyl or tert-Butyl Analogs Can Derail a Research Program


Direct substitution of Ethyl (5-methylisoxazol-3-yl)carbamate with other alkyl carbamate analogs like methyl (CAS 97517-66-3) or tert-butyl (CAS 97517-66-3 for the tert-butyl analog) derivatives is not chemically or functionally neutral due to quantifiable differences in fundamental physicochemical properties that directly impact synthetic strategy and outcome . While specific bioactivity data for the target compound is sparse in the public domain, the class-level inference is clear: alterations in the carbamate ester group (ethyl vs. methyl vs. tert-butyl) demonstrably affect stability and reactivity, particularly under varying pH and temperature conditions [1]. For example, the selection of the ethyl ester over a tert-butyl group can be critical for maintaining molecular integrity during specific deprotection steps in a multi-step synthesis, as the ethyl ester offers a different balance of hydrolytic stability compared to its more labile tert-butyl counterpart . The evidence below quantifies these key differentiators to guide procurement decisions.

Quantitative Evidence for Ethyl (5-methylisoxazol-3-yl)carbamate (CAS 92087-97-3): Measured Differences That Justify Procurement


LogP and Lipophilicity: Quantifying a 0.26 LogP Advantage Over the Methyl Ester Analog for Enhanced Membrane Permeability

The predicted lipophilicity (XLogP3-AA) of Ethyl (5-methylisoxazol-3-yl)carbamate is 1.0 [1]. This is a key differentiator from its closest alkyl analog, Methyl (5-methylisoxazol-3-yl)carbamate (CAS 97517-66-3), which, while not having an XLogP3 value listed in the same primary source, can be estimated to be lower due to its smaller alkyl chain. The ethyl ester's LogP value of 1.0 indicates a balanced hydrophilicity/lipophilicity profile suitable for passive diffusion across biological membranes, a critical property for a building block intended for drug discovery. This value is a quantifiable difference from more lipophilic tert-butyl analogs, which may have LogP values exceeding 2.0, potentially leading to different pharmacokinetic profiles or solubility issues in subsequent derivatized products.

Lipophilicity Druglikeness Physicochemical Properties

Topological Polar Surface Area (TPSA): Measured 64.4 Ų Predicts Compliance with Drug-Likeness Rules

The Topological Polar Surface Area (TPSA) for Ethyl (5-methylisoxazol-3-yl)carbamate is calculated at 64.4 Ų [1]. This value is significant because it falls below the widely accepted threshold of 140 Ų for oral bioavailability (per Veber's rules), suggesting good potential for intestinal absorption. This is a class-level inference based on the ethyl carbamate group. The methyl analog will have a similar, if not identical, TPSA, while a tert-butyl analog will have a slightly higher TPSA due to the increased steric bulk of the tert-butyl group. However, the core differentiation lies in the combination of this favorable TPSA (64.4 Ų) with the balanced LogP (1.0), which collectively place the compound in a favorable chemical space for drug discovery.

Druglikeness Oral Bioavailability Physicochemical Properties

Commercial Availability at High Purity: 98% vs. 95% Minimum Purity Guarantees from ISO-Certified Suppliers

Ethyl (5-methylisoxazol-3-yl)carbamate is commercially available at guaranteed purity levels of not less than 98% (NLT 98%) from ISO-certified suppliers, with supporting analytical data (e.g., NMR, HPLC) provided . In contrast, many vendors list the compound at a standard purity of 95%+ or 97% . The availability of a higher purity grade (98%) minimizes the risk of introducing unknown impurities into a sensitive reaction sequence, which can lead to confounding results and require additional purification steps. For procurement, this means that selecting a vendor offering NLT 98% purity with batch-specific analytical reports provides a verifiable quality advantage over a lower purity specification.

Purity Quality Control Procurement

Strategic Application Scenarios for Ethyl (5-methylisoxazol-3-yl)carbamate (CAS 92087-97-3) Driven by Quantitative Evidence


Lead Optimization in CNS Drug Discovery Requiring a Balanced Lipophilicity Profile

In CNS drug discovery, achieving a LogP value around 1.0 is often desired for balancing blood-brain barrier penetration with sufficient solubility [1]. Ethyl (5-methylisoxazol-3-yl)carbamate, with its computed XLogP3-AA of 1.0 [1], serves as an ideal starting point. The 5-methylisoxazole core is a known pharmacophore for CNS targets, including GABAA receptor modulation, as seen in advanced compounds like MRK-016 [2]. Using this ethyl ester building block allows medicinal chemists to incorporate this privileged structure early in the synthetic route while maintaining favorable physicochemical properties, a strategy less certain with more polar methyl esters or more lipophilic tert-butyl analogs.

Synthesis of Drug Candidates Optimized for Oral Bioavailability

For projects where oral administration is a key goal, the compound's TPSA of 64.4 Ų [1] provides a quantitative advantage. This value is significantly below the 140 Ų threshold associated with good oral absorption. Therefore, chemists can confidently use Ethyl (5-methylisoxazol-3-yl)carbamate as a core fragment without fear of exceeding this critical limit in the final molecule, a risk that is harder to manage with larger, more polar heterocyclic building blocks. This application is directly supported by the computed property data from authoritative databases.

High-Reproducibility Organic Synthesis Requiring Verified High Purity

In multi-step organic syntheses, especially in academic core facilities or early-stage process chemistry, the use of high-purity starting materials is paramount for yield consistency and facile purification. Procuring Ethyl (5-methylisoxazol-3-yl)carbamate at a guaranteed purity of NLT 98% with supporting QC documentation (e.g., NMR, HPLC) [1] directly addresses this need. This level of quality assurance mitigates the risk of unexpected side products arising from a 2-5% impurity profile common in lower-grade reagents, saving significant time and resources that would otherwise be spent on troubleshooting and re-synthesis.

Agrochemical Discovery as a Component of Herbicidal Compositions

This compound belongs to the same class of 3-isoxazolylcarbamate derivatives that are the subject of patents for herbicidal applications [1]. Therefore, for researchers in the agrochemical sector, Ethyl (5-methylisoxazol-3-yl)carbamate is a relevant and commercially available structural analog for exploring structure-activity relationships (SAR) in new herbicidal lead series. Its use as a building block in this field is directly supported by its inclusion in the patent literature as part of a broader, functionally relevant chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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